Superior Ortho-Nitration Yield vs. 4-Benzyloxy-5-methoxy Positional Isomer Under Identical Conditions
In a direct head-to-head synthesis study, 5-benzyloxy-4-methoxy-2-nitrobenzaldehyde (3a) and its positional isomer 4-benzyloxy-5-methoxy-2-nitrobenzaldehyde (3b) were both prepared from their respective 3-benzyloxy-4-methoxybenzaldehyde and 4-benzyloxy-3-methoxybenzaldehyde precursors using concentrated HNO₃ at 15 °C for 40 min. Compound 3a was obtained in 93% yield (10.4 g from 10 g precursor), while compound 3b gave 91% yield under the same protocol [1]. Both products had identical melting points (131 °C) and indistinguishable 1H NMR spectra, confirming that the yield advantage of 3a is attributable to the more favorable regiochemistry of the 3-benzyloxy-4-methoxy substitution pattern during electrophilic nitration.
| Evidence Dimension | Isolated yield of ortho-nitration product |
|---|---|
| Target Compound Data | 93% (10.4 g from 10.0 g precursor, 41 mmol scale) |
| Comparator Or Baseline | 4-Benzyloxy-5-methoxy-2-nitrobenzaldehyde (3b, CAS 2426-84-8): 91% yield |
| Quantified Difference | +2 absolute percentage points; ~2.2% relative yield advantage |
| Conditions | Conc. HNO₃, 0 °C addition, then 15 °C for 40 min; identical precursor loading (10 g, 41 mmol) |
Why This Matters
A 2-percentage-point yield advantage at the first nitration step translates to meaningful cost and material efficiency gains across multi-step sequences, making 3a the preferred regioisomer for scale-up.
- [1] Chemical Forums, Ortho-nitration of benzaldehyde, direct comparison of compounds 3a and 3b synthesis and yields, 2024. View Source
